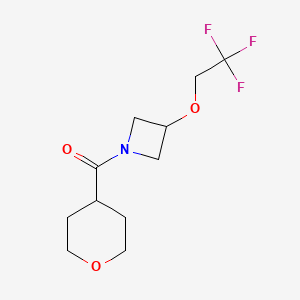

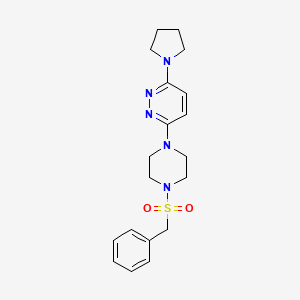

![molecular formula C17H16ClFN2O2 B2523361 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide CAS No. 1436162-82-1](/img/structure/B2523361.png)

2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various reactions such as chlorination, esterification, ring closure, Suzuki reaction, hydrolysis, and amidation. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimal conditions, yielding a high purity product . Similarly, N-alkyl-4-chloro-2-pyridine carboxamides were synthesized from various amines and 4-chloropyridine-2-carboxylic acid methyl ester, with the structures confirmed by IR, 1H NMR, and ESI-MS . These methods could potentially be adapted for the synthesis of 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques and X-ray diffraction. For example, the structure of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS, and its crystal structure was determined by X-ray diffraction . Density functional theory (DFT) calculations were used to further analyze the molecular structure, which showed consistency with the experimental data. This suggests that similar analytical techniques could be employed to determine the molecular structure of 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include chlorination, esterification, ring closure, Suzuki coupling, hydrolysis, and amidation . These reactions are crucial for constructing the pyridine and carboxamide moieties, which are also present in the compound of interest. Understanding these reactions can provide a basis for hypothesizing the chemical reactions that 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their molecular structures and spectroscopic data. For example, the crystal structure and conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide were studied, revealing insights into its solid-state properties and intermolecular interactions . These findings can be extrapolated to predict the physical and chemical properties of 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide, such as its potential solubility, crystallinity, and hydrogen bonding capabilities.

Wissenschaftliche Forschungsanwendungen

Discovery and Clinical Trials The compound has been identified as a potent and selective Met kinase inhibitor. It demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (G. M. Schroeder et al., 2009).

Synthesis and Computational Studies This compound and its derivatives have been synthesized and characterized using various techniques, including FT-IR, NMR, and X-ray diffraction. Computational chemistry methods supported the experimental results, with investigations into non-linear optical (NLO) properties and molecular docking analyses, indicating potential for inhibition of tubulin polymerization and anticancer activity (R. Jayarajan et al., 2019).

Material Science Applications Aromatic polyamides containing the compound as part of their structure have been synthesized and characterized, showing potential applications in material science due to their solubility in organic solvents, transparent and flexible film formation capabilities, and high thermal stability (S. Hsiao et al., 1999).

Molecular Interactions and Structural Analysis The compound's derivatives exhibit unconventional hydrogen bonding and π-stacking in their crystal structures, providing insights into the supramolecular architectures and interactions important for material design and pharmaceutical applications (Colin R. Wilson & O. Munro, 2010).

Antidepressant and Nootropic Agents Derivatives of the compound have been synthesized and evaluated as potential antidepressant and nootropic agents, showing dose-dependent activities in preclinical models. This suggests the compound's framework could be useful for developing new CNS-active agents (Asha B. Thomas et al., 2016).

Antibacterial and Antitubercular Activities Design and synthesis of derivatives linked to pyridine have demonstrated potent antitubercular and antibacterial activities, with significant activity against Mycobacterium tuberculosis and common bacterial strains. This highlights the compound's potential as a scaffold for developing new antibacterial agents (S. Bodige et al., 2019).

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been used in the synthesis of various pharmaceuticals .

Mode of Action

Similar compounds have been involved in reactions such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction.

Biochemical Pathways

Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that they may have significant biological effects.

Action Environment

Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that they may be stable under a variety of conditions.

Eigenschaften

IUPAC Name |

2-chloro-N-[4-(3-fluorophenyl)oxan-4-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O2/c18-15-10-12(4-7-20-15)16(22)21-17(5-8-23-9-6-17)13-2-1-3-14(19)11-13/h1-4,7,10-11H,5-6,8-9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALGVNVXOCJEQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC=C2)F)NC(=O)C3=CC(=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

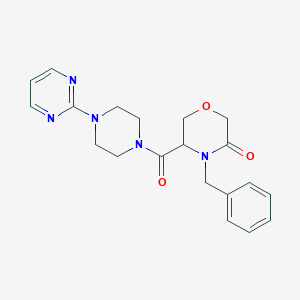

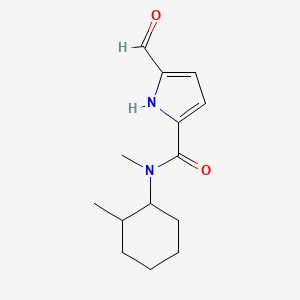

![N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide](/img/structure/B2523278.png)

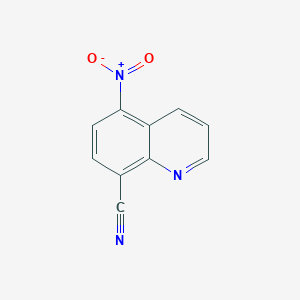

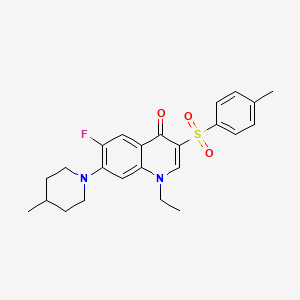

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523286.png)

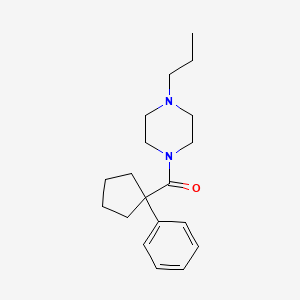

![(3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2523288.png)

![2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride](/img/structure/B2523292.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2523293.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2523296.png)

![[(3,4-Dimethoxyphenyl)methyl]thiourea](/img/structure/B2523300.png)